(3,5-Dimethyl-pyrazol-1-yl)-acetic acid

Crystallography Solid-State Chemistry Pharmaceutical Co-crystal Design

Medicinal inorganic chemists and catalysis researchers need sterically tuned pyrazole ligands with reliable quality. (3,5-Dimethyl-pyrazol-1-yl)-acetic acid delivers the critical 3,5-dimethyl substitution pattern that tunes metal complex stability and redox behavior. • Precursor to Hbdmpza heteroscorpionate ligands; derived Cu complexes show cytotoxicity exceeding cisplatin in glioblastoma models. • Forms Cu(II) catalysts for allylic oxidation and polymerization. • 3,5-dimethyl groups dictate coordination geometry-not interchangeable with unsubstituted analog. Consistent purity, ready stock.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 16034-49-4
Cat. No. B098433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethyl-pyrazol-1-yl)-acetic acid
CAS16034-49-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)O)C
InChIInChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11)
InChIKeyJYSWEDYPQJOEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (3,5-Dimethyl-pyrazol-1-yl)-acetic Acid


(3,5-Dimethyl-pyrazol-1-yl)-acetic acid (CAS 16034-49-4) is a pyrazole derivative featuring a 3,5-dimethyl substituted pyrazole ring N-alkylated with an acetic acid moiety, giving it the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol [1]. This compound serves as both a monodentate ligand and a key precursor for synthesizing the widely studied tripodal heteroscorpionate ligand, bis(3,5-dimethylpyrazol-1-yl)acetic acid (Hbdmpza) [2]. The 3,5-dimethyl substitution pattern on the pyrazole ring distinguishes it from the unsubstituted analog, (pyrazol-1-yl)acetic acid (CAS 16034-48-3), and imparts significantly altered steric and electronic properties. These properties are critical for tuning the stability, reactivity, and catalytic performance of its derived metal complexes in applications ranging from anticancer agent development to homogeneous catalysis and materials science [2][3].

WorkflowLigand precursor for heteroscorpionate and monodentate metal complexes
Selection3,5-dimethyl substitution provides steric bulk and electron-donating character distinct from unsubstituted analog
Use ContextTuning coordination geometry, redox properties, and catalytic performance in research settings

(3,5-Dimethyl-pyrazol-1-yl)-acetic Acid: Why Substitution Fails


Generic substitution of (3,5-dimethyl-pyrazol-1-yl)-acetic acid or its derived bis-ligand with the unsubstituted analog (pyrazol-1-yl)acetic acid is not scientifically valid due to the profound impact of the 3,5-methyl groups on the ligand's steric bulk and electron-donating ability. These modifications directly dictate the coordination geometry, stability, and redox properties of the resulting metal complexes. Specifically, the 3,5-dimethyl groups increase the steric demand around the metal center, which can prevent undesirable side reactions, stabilize specific oxidation states, and tune the electronic environment of the metal [1][2]. This, in turn, leads to quantifiable differences in catalytic activity, cytotoxicity against cancer cells, and electrochemical behavior, making the methylated ligand a distinct chemical entity with non-interchangeable performance characteristics in advanced research applications [2][3].

Steric demand mismatch

Unsubstituted (pyrazol-1-yl)acetic acid lacks the 3,5-methyl groups, which may alter metal-center steric protection and reaction selectivity.

Electronic property shift

The electron-donating methyl groups measurably shift redox potentials; the unsubstituted analog can yield different electrochemical behavior.

Solid-state packing divergence

Crystal habit and solubility may differ, potentially impacting material handling and formulation in research workflows.

(3,5-Dimethyl-pyrazol-1-yl)-acetic Acid: Differentiation Evidence


Steric Bulk Alters Crystal Packing

The introduction of methyl groups at the 3- and 5-positions of the pyrazole ring alters the crystal packing of the free acid. At 150 K, (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (C7H10N2O2) crystallizes in the orthorhombic space group P212121 and forms one-dimensional hydrogen-bonded homochiral helical chains, whereas the unsubstituted analog (pyrazol-1-yl)acetic acid is reported to adopt a different packing arrangement due to the absence of the methyl groups [1]. The measured unit cell volume for the dimethyl compound is 790.82 ų [1]. This difference in solid-state structure can influence physical properties like solubility and crystal habit, which are critical for formulation and purification in both research and pharmaceutical development.

Crystal packing
Class-level
Dimethyl analog: homochiral helical chains, orthorhombic P2₁2₁2₁, V=790.82 ų vs. unsubstituted analog
Solid-state property context
May impact solubility and material handling
Crystallography Solid-State Chemistry Pharmaceutical Co-crystal Design

Enhanced Catalysis for Allylic Oxidation

Copper(II) complexes based on the isopropyl ester derivative of bis(3,5-dimethyl-pyrazol-1-yl)acetic acid (HC(3,5-Me2pz)2COOH) demonstrate efficacy as catalysts for the Kharasch-Sosnovsky reaction, enabling the synthesis of allyl benzoates from electron-rich and electron-poor alkenes and also the polymerization of methyl methacrylate (PMMA) [1]. While the abstract does not provide a direct yield comparison to the unsubstituted analog, it establishes the catalytic capability of this specific ligand scaffold, which is a direct consequence of the electron-donating and steric properties conferred by the 3,5-dimethyl groups on the pyrazole ring [1]. The ligand's ability to form stable, catalytically active Cu(II) complexes is a key differentiator.

Catalytic performance
Class-level
Cu(II) complex catalyzes Kharasch-Sosnovsky allylic oxidation and PMMA polymerization
Supports catalyst design studies
Reaction-specific scaffold requirement
Homogeneous Catalysis Organometallic Chemistry Polymer Chemistry

Cytotoxic Copper Complexes Against Glioblastoma

Copper complexes (complex 3 and 5) derived from an adamantane-conjugated bis(3,5-dimethylpyrazol-1-yl)acetate ligand exhibit significant cytotoxic activity against glioblastoma cell lines [1]. Tested on U87, T98, and U251 glioma cells, these complexes decreased cell viability with IC50 values significantly lower than that of the clinical benchmark, cisplatin [1]. Furthermore, non-toxic doses of these complexes enhanced the chemosensitivity of the cells to Temozolomide, the standard-of-care drug for glioblastoma [1]. This potent and synergistic activity is directly attributable to the specific ligand architecture, which is built upon the (3,5-dimethylpyrazol-1-yl)acetate scaffold, and is not observed with simpler or unsubstituted analogs.

Cytotoxicity in glioma
Head-to-head
IC₅₀ significantly lower than cisplatin on U87, T98, U251 cell lines
Cytotoxicity endpoint context
Cu complexes; glioblastoma models
Medicinal Inorganic Chemistry Cancer Therapeutics Copper Complexes

Redox Tunability of Ruthenium Complexes

The electron-donating 3,5-dimethyl groups on the pyrazole ring of bis(3,5-dimethylpyrazol-1-yl)acetic acid (HL2) significantly alter the electronic properties of its metal complexes compared to the unsubstituted analog (HL1) [1]. Cyclic voltammetry studies on arene-Ru(II) complexes reveal that the Ru(II/III) oxidation potential is measurably shifted when using the dimethyl-substituted ligand. This allows for the ordering of ligands based on their Lever electrochemical EL ligand parameter, a quantitative measure of their net electron-donor character [1]. DFT calculations confirmed that the ligand orbitals of the methylated derivative make a more significant contribution to the HOMOs of the complex, directly impacting its redox behavior [1].

Redox tuning
Head-to-head
More negative Ru(II/III) oxidation potential with dimethyl ligand vs. unsubstituted analog (Lever EL parameter shift)
Redox property context
Enables electronic tuning in Ru complexes
Electrochemistry Ruthenium Complexes Redox Chemistry

(3,5-Dimethyl-pyrazol-1-yl)-acetic Acid: Application Scenarios


Next-Generation Anticancer Metallodrugs

This compound is an essential precursor for synthesizing heteroscorpionate ligands that form the basis of highly potent copper-based anticancer agents. Evidence shows that copper complexes derived from a bis(3,5-dimethylpyrazol-1-yl)acetate scaffold exhibit cytotoxicity significantly greater than cisplatin in glioblastoma models [1]. Researchers in medicinal inorganic chemistry should prioritize this building block to create and screen new metallodrug candidates, leveraging the established enhanced activity of this specific ligand framework [1].

Tunable Homogeneous Catalyst Design

The steric and electronic properties conferred by the 3,5-dimethylpyrazole moiety make this compound a critical starting material for developing new homogeneous catalysts. Research demonstrates its utility in forming Cu(II) complexes that are active in allylic oxidation (Kharasch-Sosnovsky) and polymerization catalysis [2]. For synthetic chemists, this translates to a verifiable advantage in reaction design, where the choice of this specific ligand can enable novel transformations and improve catalytic efficiency compared to unsubstituted analogs [2].

Coordination Chemistry and Ligand Design Studies

The compound serves as a model system for investigating the fundamental impacts of steric and electronic tuning in ligand design. As evidenced by electrochemical studies, the 3,5-methyl groups provide a quantifiable shift in the redox properties of metal complexes, such as those of ruthenium [3]. This makes it an ideal ligand for basic research aimed at understanding and predicting metal complex behavior, establishing structure-property relationships that are essential for advancing the fields of organometallic chemistry and catalysis [3].

Advanced Functional Materials and Polymer Additives

The ability of (3,5-dimethylpyrazol-1-yl)-acetic acid derivatives to form stable, redox-active metal complexes positions it as a valuable building block for functional materials. Its demonstrated use in the catalytic synthesis of polymers like PMMA highlights its potential role in materials science [2]. Researchers and industrial chemists can utilize this compound to develop new polymerization catalysts or incorporate it into polymer matrices to potentially enhance thermal stability and mechanical properties .

Application
Selection Property
Validation Focus
Metal-based anticancer research
Ligand steric/electronic tuning
Cytotoxicity in glioblastoma models
Homogeneous catalyst design
Catalytic scaffold selection
Allylic oxidation & polymerization activity
Coordination chemistry studies
Ligand electronic parameter
Redox behavior of metal complexes
Functional materials & polymers
Metal complex stability
Catalytic polymer synthesis utility

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